molecular formula C16H36Br2IN B108187 Tetrabutylammonium Dibromoiodide CAS No. 15802-00-3

Tetrabutylammonium Dibromoiodide

Cat. No. B108187
CAS RN: 15802-00-3
M. Wt: 529.2 g/mol
InChI Key: LFZGDXLUTJIZAG-UHFFFAOYSA-N
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Description

Synthesis of Bromoacetyl Derivatives

The study on the synthesis of bromoacetyl derivatives highlights the preparation of orange crystalline tetrabutylammonium tribromide using a straightforward method. This compound was then reacted with acetyl derivatives in a dichloromethane–methanol solution at room temperature, resulting in the formation of bromoacetyl derivatives with fairly good yields .

Tetrabutylammonium Pyridin-2-olate in Synthesis

Tetrabutylammonium pyridin-2-olate, a novel reagent, was synthesized and applied to the efficient synthesis of N-aryl pyridine-2-ones. The process utilized CuI-catalyzed coupling reactions with aryl iodides, which proved to be mild, high-yielding, and remarkably chemoselective, favoring N-arylation over O-arylation. This method also showed compatibility with substrates that contain labile functional groups .

Catalytic Applications of Tetrabutylammonium Bromide

Tetrabutylammonium bromide (TBAB) was used as a neutral and efficient catalyst for the synthesis of biscoumarin and dihydropyrano[c]chromene derivatives. The synthesis was performed in water and under solvent-free conditions, offering advantages such as excellent yields, short reaction times, and environmentally benign conditions .

Iodide-Catalyzed Cyclization

Tetrabutylammonium iodide was identified as a very efficient catalyst for the cyclization of unsaturated N-chloroamines, leading to the synthesis of 3-chloropiperidines. The catalysis likely proceeds through N-iodoamine intermediates, which act as a source of iodonium ions .

Oxidative Coupling Mediated by Tetrabutylammonium Iodide

A synthetic route was described for the preparation of β-keto-sulfone derivatives using tetrabutylammonium iodide (TBAI) and tert-butyl hydroperoxide (TBHP). This oxidative coupling of enamides with sulfonylhydrazides was metal-free and base-free, and it tolerated a variety of functional groups, yielding the desired β-keto-sulfone compounds in moderate to good yields .

Magnetic Characteristics and Structure Analysis

The crystal and molecular structure of tetrabutylammonium tetrabromoferrate(III) was determined, revealing that the iron cation is surrounded by four bromide anions in a slightly distorted tetrahedral coordination. The structure lacked hydrogen bonds or unusual short intermolecular interactions and was found to be isostructural with its halogenated analogues. Magnetic measurements suggested antiferromagnetic interactions within the crystal lattice .

Scientific Research Applications

Chemoselective Bromodeboronation

  • Tetrabutylammonium tribromide (TBATB) has been shown to be effective for the bromodeboronation of organotrifluoroborates, offering a mild and metal-free reaction that is tolerant to a variety of functional groups. This method is significant for the synthesis of (Z)-dibromoalkenes from terminal alkynes (Yao et al., 2010).

Iodide-Catalyzed Cyclization

  • Tetrabutylammonium iodide serves as an efficient catalyst for the cyclization of unsaturated N-chloroamines, leading to the synthesis of 3-Chloropiperidines. This process is notable for proceeding through N-iodoamine intermediates (Noack & Göttlich, 2002).

Synthesis of Bromoacetyl Derivatives

  • Tetrabutylammonium tribromide has been utilized in the synthesis of bromoacetyl derivatives, showcasing its applicability in creating specific organic compounds (Kajigaeshi et al., 1987).

Piperidine Synthesis

  • This compound has been found to be an efficient catalyst for the one-pot synthesis of highly substituted piperidines, combining 1,3-dicarbonyl compounds, aromatic aldehydes, and amines (Khan et al., 2010).

HPLC Analysis

  • In the field of PET radiochemistry, tetrabutylammonium is used as a phase-transfer agent. Its toxicity necessitates accurate quantification, highlighting its importance in ensuring safety and efficacy in these applications (Bogni et al., 2019).

Synthesis of 1H-Tetrazoles

  • Tetrabutylammonium fluoride (TBAF) catalyzes the cycloaddition reaction of organic nitriles with trimethylsilyl azide, leading to the efficient synthesis of 5-substituted 1H-tetrazoles (Amantini et al., 2004).

Safety And Hazards

Tetrabutylammonium bromide is harmful if swallowed, causes skin and eye irritation, and is suspected of damaging fertility or the unborn child. It is also harmful to aquatic life with long-lasting effects .

properties

InChI

InChI=1S/C16H36N.Br2I/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-3-2/h5-16H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZGDXLUTJIZAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.Br[I-]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36Br2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80551565
Record name PUBCHEM_13867581
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrabutylammonium Dibromoiodide

CAS RN

15802-00-3
Record name PUBCHEM_13867581
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrabutylammonium Dibromoiodide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Y Nishidai, T Kawabata, K Yubata, F Ota, H Takamiya… - Tetrahedron, 2022 - Elsevier
… n-Tetrabutylammonium dibromoiodide provided similar reactivity to that obtained with 2a (… dibromide 8a (entry 2), while tetrabutylammonium dibromoiodide gave only 44% of 7a (entry 3)…
Number of citations: 1 www.sciencedirect.com
M Mizutani, Y Shimane - Synthetic metals, 1993 - Elsevier
… BPE-DMB(5mg)was dissolved in CH2C12 (50ml), dried with alumina and then tetrabutylammonium dibromoiodide(40mg) was added to the solution. Next, electrolysis was …
Number of citations: 3 www.sciencedirect.com
HH Wang, JM Williams - Inorganic Syntheses, 1992 - Wiley Online Library
This chapter contains sections titled: Tetrabutylammonium Triiodide and Superconducting Bis(bisethylenedithiotetrathiafulvalenium)Triiodide(2:1) Tetrabutylammonim Dibromoiodide …
Number of citations: 2 onlinelibrary.wiley.com
K Yamamoto, AA Kowalska, C Nakano… - Physica B: Condensed …, 2010 - Elsevier
… Single crystals of α′-(BEDT-TTF) 2 IBr 2 were prepared by electrocrystallization of BEDT-TTF in the presence of tetrabutylammonium dibromoiodide in benzonitrile. A filmy single …
Number of citations: 7 www.sciencedirect.com
M Mizutani - Advances in colloid and interface science, 1997 - Elsevier
… Tetrabutylammonium dibromoiodide (40 rag) was then added to the solution. Next, electrolysis was performed at a constant current, 1 /~A, at room temperature. After a few days of …
Number of citations: 4 www.sciencedirect.com
RN Grimes - 2009 - books.google.com
Page 1 INORGANIC SYNTHESES Volume 29 Russell N. Grimes, Emu-mow Page 2 Editor-in-Chief RUSSELL N. GRIMES INORGANIC SYNTHESES Volume 29 A Wiley-Interscience …
Number of citations: 8 books.google.com
EG Rochow, WS Tatlock - Inorganic Syntheses, 1950 - Wiley Online Library
Number of citations: 8 onlinelibrary.wiley.com

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